molecular formula C10H12N2O3 B14836557 5-Hydroxy-N1,N1-dimethylisophthalamide

5-Hydroxy-N1,N1-dimethylisophthalamide

Cat. No.: B14836557
M. Wt: 208.21 g/mol
InChI Key: GPAGXUOZOWRFHV-UHFFFAOYSA-N
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Description

5-Hydroxy-N1,N1-dimethylisophthalamide is a chemical compound with the molecular formula C10H12N2O3 and a molecular weight of 208.216 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-N1,N1-dimethylisophthalamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-hydroxyisophthalic acid with dimethylamine in the presence of a dehydrating agent . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-N1,N1-dimethylisophthalamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Hydroxy-N1,N1-dimethylisophthalamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-N1,N1-dimethylisophthalamide involves its interaction with specific molecular targets. The hydroxyl group allows for hydrogen bonding with proteins and enzymes, potentially inhibiting their activity. The dimethylamino group can interact with various receptors and enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-N1,N1-dimethylisophthalamide is unique due to the presence of both the hydroxyl and dimethylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-hydroxy-3-N,3-N-dimethylbenzene-1,3-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)7-3-6(9(11)14)4-8(13)5-7/h3-5,13H,1-2H3,(H2,11,14)

InChI Key

GPAGXUOZOWRFHV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC(=C1)C(=O)N)O

Origin of Product

United States

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